
1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene is an organic compound with the molecular formula C9H7BrF4O. It is a derivative of benzene, where a bromine atom and a tetrafluoropropoxy group are substituted at the 1 and 4 positions, respectively.
Preparation Methods
The synthesis of 1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-4-nitrobenzene and 2,2,3,3-tetrafluoropropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. For instance, the reaction between 1-bromo-4-nitrobenzene and 2,2,3,3-tetrafluoropropanol can be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions. For example, the tetrafluoropropoxy group can be oxidized to form corresponding carbonyl compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Fluorinated compounds are known for their enhanced bioavailability and metabolic stability, making them valuable in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene involves its interaction with molecular targets and pathways:
Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity.
Molecular Targets: The specific molecular targets and pathways depend on the context of its use.
Comparison with Similar Compounds
1-Bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene and 1-Bromo-2,3,4,5-tetrafluorobenzene share structural similarities but differ in the position and number of substituents.
Uniqueness: The presence of both a bromine atom and a tetrafluoropropoxy group at specific positions on the benzene ring gives this compound unique chemical properties.
Properties
Molecular Formula |
C9H7BrF4O |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
1-bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene |
InChI |
InChI=1S/C9H7BrF4O/c10-6-1-3-7(4-2-6)15-5-9(13,14)8(11)12/h1-4,8H,5H2 |
InChI Key |
SXWZBTQRQUAUAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(C(F)F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



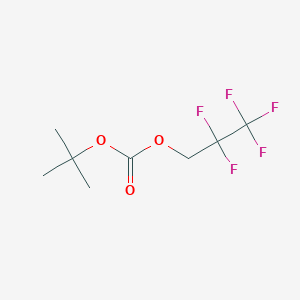
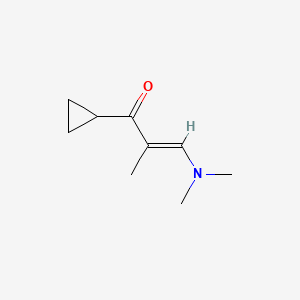

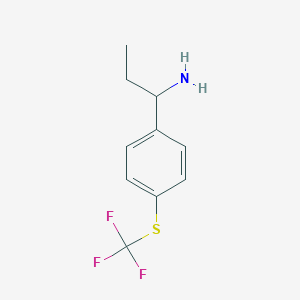
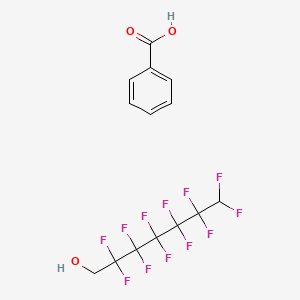
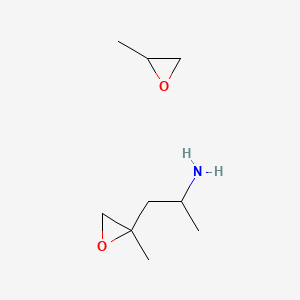
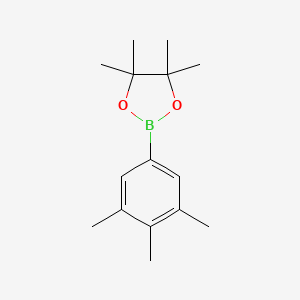
![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)

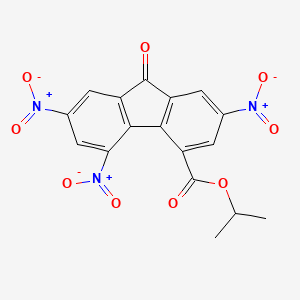
![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)
![2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15092112.png)

